molecular formula C14H20N2O2S B254673 N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

カタログ番号 B254673
分子量: 280.39 g/mol
InChIキー: QPHUSUJUTOTSOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide, also known as AG490, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to inhibit the activation of the JAK/STAT signaling pathway.

作用機序

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the activation of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT proteins, which are involved in the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting the activation of the JAK/STAT signaling pathway, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can inhibit the proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In autoimmune disorders, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can modulate the immune response by inhibiting the activation of immune cells. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied and has a well-understood mechanism of action. However, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have off-target effects on other kinases, which can complicate data interpretation.

将来の方向性

There are several future directions for the study of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide. One direction is the development of more potent and selective JAK/STAT inhibitors. Additionally, the use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Furthermore, the potential use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in the treatment of other diseases, such as neurodegenerative disorders, should be investigated. Finally, the development of more effective drug delivery systems for N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide could improve its therapeutic potential.

合成法

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can be synthesized using a variety of methods, including the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyryl chloride. Another synthesis method involves the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyric acid and subsequent activation with N,N'-dicyclohexylcarbodiimide.

科学的研究の応用

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the activation of the JAK/STAT signaling pathway, which is involved in the pathogenesis of autoimmune disorders and inflammation.

特性

製品名

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

分子式

C14H20N2O2S

分子量

280.39 g/mol

IUPAC名

N-[(3-methoxyphenyl)carbamothioyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)9-12(17)16-13(19)15-10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H2,15,16,17,19)

InChIキー

QPHUSUJUTOTSOV-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC

正規SMILES

CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。